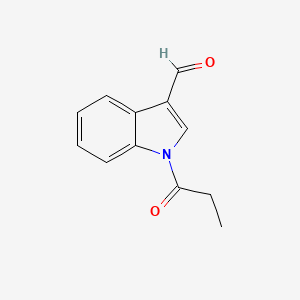
1-propionyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propionyl-1H-indole-3-carbaldehyde (PIPCA) is a chemical compound that belongs to the indole family. It is widely used in scientific research for its various applications in the field of biochemistry and pharmacology. PIPCA is a yellow crystalline powder that is soluble in organic solvents like ethanol and DMSO.
科学的研究の応用
1-propionyl-1H-indole-3-carbaldehyde has various applications in scientific research, especially in the field of biochemistry and pharmacology. It is used as a starting material for the synthesis of various indole-based compounds that have potential therapeutic applications. 1-propionyl-1H-indole-3-carbaldehyde is also used as a reagent in the synthesis of fluorescent probes that are used for the detection of reactive oxygen species (ROS) in living cells. 1-propionyl-1H-indole-3-carbaldehyde is also used in the synthesis of ligands that can selectively bind to certain receptors, such as the sigma-1 receptor.
作用機序
The mechanism of action of 1-propionyl-1H-indole-3-carbaldehyde is not well understood. However, it is believed that 1-propionyl-1H-indole-3-carbaldehyde acts as a precursor for the synthesis of various indole-based compounds that have potential therapeutic applications. 1-propionyl-1H-indole-3-carbaldehyde is also believed to act as a reactive oxygen species (ROS) scavenger, which makes it useful in the detection of ROS in living cells. 1-propionyl-1H-indole-3-carbaldehyde is also believed to bind to certain receptors, such as the sigma-1 receptor, which makes it useful in the synthesis of ligands that can selectively bind to these receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-propionyl-1H-indole-3-carbaldehyde are not well understood. However, it is believed that 1-propionyl-1H-indole-3-carbaldehyde has potential therapeutic applications due to its ability to act as a precursor for the synthesis of various indole-based compounds. 1-propionyl-1H-indole-3-carbaldehyde is also believed to have antioxidant properties, which makes it useful in the detection of ROS in living cells. 1-propionyl-1H-indole-3-carbaldehyde is also believed to bind to certain receptors, such as the sigma-1 receptor, which makes it useful in the synthesis of ligands that can selectively bind to these receptors.
実験室実験の利点と制限
1-propionyl-1H-indole-3-carbaldehyde has several advantages for lab experiments. It is easy to synthesize and purify, which makes it readily available for research purposes. 1-propionyl-1H-indole-3-carbaldehyde is also stable under normal laboratory conditions, which makes it easy to handle and store. However, 1-propionyl-1H-indole-3-carbaldehyde has certain limitations for lab experiments. It is a relatively new compound, and its properties and applications are not well understood. 1-propionyl-1H-indole-3-carbaldehyde is also a reactive compound that requires careful handling and storage.
将来の方向性
There are several future directions for the research on 1-propionyl-1H-indole-3-carbaldehyde. One potential direction is the synthesis of new indole-based compounds that have potential therapeutic applications. Another potential direction is the development of new fluorescent probes that can selectively detect ROS in living cells. Further research is also needed to understand the mechanism of action of 1-propionyl-1H-indole-3-carbaldehyde and its biochemical and physiological effects. Finally, research is needed to determine the safety and toxicity of 1-propionyl-1H-indole-3-carbaldehyde and its potential applications in medicine.
Conclusion
In conclusion, 1-propionyl-1H-indole-3-carbaldehyde is a chemical compound that has various applications in scientific research, especially in the field of biochemistry and pharmacology. It is easy to synthesize and purify, and it has several potential applications in the synthesis of new compounds and the detection of ROS in living cells. Further research is needed to understand its mechanism of action and its potential applications in medicine.
合成法
1-propionyl-1H-indole-3-carbaldehyde can be synthesized by the reaction of indole-3-carbaldehyde with propionyl chloride in the presence of a catalyst like triethylamine. The reaction takes place in anhydrous conditions and yields 1-propionyl-1H-indole-3-carbaldehyde as a yellow crystalline powder. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
1-propanoylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-12(15)13-7-9(8-14)10-5-3-4-6-11(10)13/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKLMSYSJQUZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C=C(C2=CC=CC=C21)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanoylindole-3-carbaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5885187.png)
![4-bromobenzaldehyde O-[2-(2-pyrimidinylthio)acetyl]oxime](/img/structure/B5885194.png)

![2-cyano-N-(4-hydroxyphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B5885209.png)



![(4-{[(3-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B5885235.png)
![2-[(4-chlorophenyl)thio]-N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5885239.png)
![3-{[(2-furoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5885243.png)

![N-(2,5-dimethylphenyl)-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885258.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5885280.png)